[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride

Catalog No.
S3376757
CAS No.
1185705-81-0
M.F
C7H15Cl2N3
M. Wt
212.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochl...

CAS Number

1185705-81-0

Product Name

[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride

IUPAC Name

1-imidazol-1-ylbutan-2-amine;dihydrochloride

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12

InChI

InChI=1S/C7H13N3.2ClH/c1-2-7(8)5-10-4-3-9-6-10;;/h3-4,6-7H,2,5,8H2,1H3;2*1H

InChI Key

BEANYVLXUUFQFX-UHFFFAOYSA-N

SMILES

CCC(CN1C=CN=C1)N.Cl.Cl

Canonical SMILES

CCC(CN1C=CN=C1)N.Cl.Cl

[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride is a chemical compound characterized by the molecular formula C7H13N32ClH\text{C}_7\text{H}_{13}\text{N}_3\cdot 2\text{ClH} and a molecular weight of approximately 212.12 g/mol. This compound features an imidazole ring, which is known for its diverse biological activities and interactions with various biochemical pathways. The presence of the imidazole moiety contributes to its potential applications in medicinal chemistry and catalysis, as it can coordinate with metal ions and participate in hydrogen bonding interactions.

  • Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
  • Reduction: Reduction reactions may be conducted using agents like lithium aluminum hydride or sodium borohydride, yielding reduced amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, allowing for the formation of various substituted derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Imidazole-containing compounds, including [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride, exhibit a broad range of biological activities. They are known to interact with various molecular targets such as enzymes and receptors, influencing numerous biochemical pathways. The compound's solubility in water enhances its bioavailability, making it suitable for pharmacological applications. Its mechanism of action often involves coordination with metal ions and modulation of enzyme activity, which can lead to therapeutic effects in different biological systems.

The synthesis of [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride can be achieved through several methods:

  • Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
  • Wallach Synthesis: This approach utilizes the dehydrogenation of imidazolines.
  • From Alpha Halo-Ketones: This method entails reacting alpha halo-ketones with ammonia or primary amines.
  • Marckwald Synthesis: This involves the reaction of nitriles with ammonia.

Industrial production typically employs optimized versions of these methods to ensure high yield and purity while maintaining the integrity of the imidazole ring.

Research on interaction studies involving [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride has revealed its potential to interact with various proteins and enzymes. These interactions can modulate enzyme activity and affect signaling pathways within cells. Understanding these interactions is crucial for elucidating the compound's biological effects and potential therapeutic uses.

Several compounds share structural similarities with [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(2-methyl-1H-imidazol-1-yl)propylamine dihydrochlorideC8H12N4 · 2ClHContains a methyl group on the imidazole ring, affecting its reactivity.
3-(1H-Imidazol-1-yl)propylamine hydrochlorideC7H12N4 · ClHSimilar structure but lacks the propyl group, influencing solubility and interaction profiles.
3-(2-methylimidazol-1-yl)propanamineC8H12N4Features a methyl group on the imidazole ring, altering its biological activity compared to [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride.

Uniqueness

What distinguishes [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride from these similar compounds is its specific structural arrangement that allows for unique interactions with biological molecules and metal ions. This specificity enhances its value in medicinal chemistry and catalysis, making it a compound of interest for further research and application development.

Dates

Last modified: 08-19-2023

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